N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound featuring a piperidine ring substituted with a thiophene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide typically involves multi-step organic reactions. One common route includes the sulfonylation of piperidine derivatives followed by the introduction of the thiophene moiety. The reaction conditions often require the use of strong bases and solvents such as toluene or dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced to thiols under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve strong nucleophiles and polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperidine derivatives.
Scientific Research Applications
N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)sulfonyl)acetamide: shares similarities with other piperidine and thiophene derivatives.
Thiophene derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
Piperidine derivatives: Widely used in pharmaceuticals for their structural versatility and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-methyl-2-(1-thiophen-2-ylsulfonylpiperidin-4-yl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S3/c1-13-11(15)9-21(16,17)10-4-6-14(7-5-10)22(18,19)12-3-2-8-20-12/h2-3,8,10H,4-7,9H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHDLUKHLFIFRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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